7-Methoxyimidazo[1,2-a]quinoxaline
Description
Historical Context of Imidazo[1,2-a]quinoxaline (B3349733) Derivatives in Medicinal Chemistry
The exploration of imidazo[1,2-a]quinoxaline derivatives in medicinal chemistry has a rich history, with research highlighting their potential across multiple therapeutic areas. These compounds have been synthesized and evaluated for a range of biological activities, establishing a strong foundation for further investigation.
One of the earliest and most significant areas of investigation has been in the realm of anticancer research . Numerous studies have demonstrated the potent cytotoxic effects of imidazo[1,2-a]quinoxaline derivatives against various cancer cell lines. nih.govnih.govnih.gov Notably, certain derivatives have shown remarkable activity against human melanoma cells. nih.govnih.gov Some of these compounds are believed to exert their anticancer effects by interfering with microtubule dynamics, a critical process in cell division. nih.gov The "Imiqualines," a specific series of imidazo[1,2-a]quinoxaline derivatives, have been developed as potential antitumoral agents, particularly for melanoma. nih.govmdpi.com
Beyond cancer, the imidazo[1,2-a]quinoxaline scaffold has been investigated for its antimicrobial properties . Research has shown that derivatives of this class exhibit activity against a variety of pathogens. researchgate.net This includes potential applications as antifungal agents, with some compounds demonstrating efficacy against phytopathogenic fungi. nih.gov
Furthermore, the versatility of the imidazo[1,2-a]quinoxaline core has led to its exploration in other areas of medicinal chemistry, including as inhibitors of enzymes such as phosphodiesterases. researchgate.netresearchgate.net The ability to modify the core structure at various positions has allowed for the generation of extensive libraries of compounds with diverse biological profiles. nih.govresearchgate.net
Rationale for Academic Investigation of 7-Methoxyimidazo[1,2-a]quinoxaline
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the broader understanding of structure-activity relationships within the imidazo[1,2-a]quinoxaline class. The substitution pattern on the quinoxaline (B1680401) ring system is known to significantly influence the biological activity of these derivatives.
The introduction of a methoxy (B1213986) group at the 7-position is a strategic modification. The methoxy group is an electron-donating group which can alter the electronic properties of the quinoxaline ring system. This, in turn, can modulate the binding affinity of the molecule to its biological targets. The position of the substituent is also crucial. Studies on related quinoxaline derivatives have shown that substitutions at various positions can lead to significant differences in pharmacological effects. nih.gov
Therefore, the academic investigation of this compound is driven by the hypothesis that this specific substitution pattern may confer unique or enhanced biological activities. The goal would be to explore how this modification impacts the known anticancer, antimicrobial, or other pharmacological properties of the parent scaffold.
Scope and Research Objectives within Contemporary Chemical Biology
The investigation of this compound within contemporary chemical biology would likely encompass several key research objectives. These objectives are aimed at elucidating the compound's biological activity, mechanism of action, and potential for further development.
A primary objective would be the synthesis and characterization of this compound. This would involve developing efficient synthetic routes to produce the compound in sufficient quantities for biological testing and ensuring its structural integrity through various analytical techniques.
Subsequent research would focus on a comprehensive biological evaluation . This would involve screening the compound against a panel of cancer cell lines, pathogenic microbes, and specific enzymes to identify any significant biological activity.
Should promising activity be identified, a key objective would be to determine the compound's mechanism of action . For instance, if anticancer activity is observed, studies would be conducted to ascertain whether it inhibits tubulin polymerization, targets specific kinases, or induces apoptosis through other pathways.
The following table outlines potential research targets for this compound based on the known activities of the broader derivative class:
| Potential Research Area | Specific Objectives | Relevant Biological Targets |
| Oncology | Evaluation of cytotoxic activity against various cancer cell lines. | Tubulin, Protein Kinases, Apoptotic Pathways |
| Infectious Diseases | Screening for antibacterial and antifungal activity. | Bacterial and Fungal Enzymes, Cell Wall Synthesis |
| Enzyme Inhibition | Assessment of inhibitory activity against specific enzymes. | Phosphodiesterases, Other relevant enzymes |
Ultimately, the research on this compound aims to contribute to the growing body of knowledge on imidazo[1,2-a]quinoxaline derivatives and potentially identify a new lead compound for therapeutic development.
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
39744-68-8 |
|---|---|
Formule moléculaire |
C11H9N3O |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
7-methoxyimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H9N3O/c1-15-8-2-3-10-9(6-8)13-7-11-12-4-5-14(10)11/h2-7H,1H3 |
Clé InChI |
WDZYHPBGLGNUOQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N3C=CN=C3C=N2 |
Origine du produit |
United States |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Quinoxalines
Established Synthetic Pathways for the Imidazo[1,2-a]quinoxaline (B3349733) Core Structure
The construction of the fundamental imidazo[1,2-a]quinoxaline ring system is primarily achieved through methods that build the imidazole (B134444) ring onto a pre-existing quinoxaline (B1680401) core or through convergent multi-component reactions.
The synthesis of the imidazo[1,2-a]quinoxaline framework is often accomplished through sequential condensation and cyclization reactions. A common approach begins with a substituted quinoxaline. For instance, imidazo[1,2-a]quinoxalines can be synthesized from a quinoxaline starting material by condensation with a suitable haloester or through the intramolecular cyclization of a keto group onto a ring nitrogen atom. nih.govresearchgate.net
One established multi-step pathway involves the condensation of 2-imidazole carboxylic acid with thionyl chloride to form a carbonylimidazole dimer. nih.gov This intermediate then reacts with an o-fluoroaniline. The subsequent cyclization, often facilitated by a strong base like sodium hydride in dimethylacetamide, yields the imidazo[1,2-a]quinoxaline core. nih.gov Another route involves the reaction of 2,3-dichloroquinoxaline (B139996) with arylaminoisoxazol-5(2H)-ones, which proceeds through a rearrangement under mild base-catalyzed conditions to give 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines in good to excellent yields. researchgate.net
A three-step synthesis has been reported starting from the reaction of 2,3-diaminomaleonitrile with triethyl orthoformate. nih.gov The product of this reaction then undergoes substitution with o-phenylenediamine, which, under basic conditions, cyclizes to form the imidazo[1,2-a]quinoxaline system. nih.gov
Table 1: Selected Multi-Step Synthesis Protocols for the Imidazo[1,2-a]quinoxaline Core
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Quinoxaline, Haloester | Condensation, Cyclization | Imidazo[1,2-a]quinoxaline | nih.govresearchgate.net |
| 2-Imidazole carboxylic acid, o-Fluoroaniline | Thionyl chloride, Sodium hydride | Imidazo[1,2-a]quinoxaline | nih.gov |
| 2,3-Dichloroquinoxaline, Arylaminoisoxazol-5(2H)-ones | Base-catalyzed rearrangement | 1-Aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines | researchgate.net |
| 2,3-Diaminomaleonitrile, o-Phenylenediamine | Triethyl orthoformate, Basic cyclization | Imidazo[1,2-a]quinoxaline-2-carbonitrile | nih.gov |
Functionalization of the pre-formed imidazo[1,2-a]quinoxaline scaffold is critical for developing derivatives with specific properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org
This methodology has been successfully applied to functionalize related heterocyclic systems such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. researchgate.net For example, 3-iodoimidazo[1,2-a]pyridine (B1311280) can be reacted with various boronic acids under Suzuki-Miyaura conditions to introduce substituents at the 3-position. researchgate.net Similarly, new imidazo[1,2-a]quinoxaline analogues have been prepared via a synthetic route that includes a Suzuki cross-coupling reaction to introduce substitutions on the imidazole ring. nih.gov This demonstrates the utility of this reaction for diversifying the core structure. The general mechanism involves an oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product. libretexts.org The use of a base is crucial for activating the organoboron reagent and facilitating the transmetalation step. nih.gov
Table 2: Overview of the Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Example | Reference |
|---|---|---|---|
| Aryl/Heteroaryl Halide | Electrophilic partner | 3-Iodoimidazo[1,2-a]pyridine | researchgate.net |
| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid | libretexts.org |
| Palladium Catalyst | Facilitates the coupling | Pd(dppf)Cl₂ | nih.gov |
| Base | Activates the boronic acid | K₂CO₃, NaHCO₃ | nih.gov |
Targeted Synthesis of 7-Methoxyimidazo[1,2-a]quinoxaline
The specific synthesis of this compound is not explicitly detailed in the reviewed literature; however, a viable synthetic route can be proposed based on established protocols for analogous structures. The introduction of the methoxy (B1213986) group is typically achieved by using a correspondingly substituted precursor.
A logical approach would involve the condensation of 4-methoxy-o-phenylenediamine with a suitable three-carbon synthon that can form the imidazole ring. For example, adapting the Pictet-Spengler type reaction, 4-methoxy-o-phenylenediamine could be reacted with a reagent like 2-amino-3-cyano-4,5-dihydroimidazo[1,2-a]quinoxaline to construct the final ring system. nih.gov
Alternatively, a route starting with a pre-formed quinoxaline can be envisioned. The synthesis could begin with the condensation of 4-methoxy-1,2-phenylenediamine with an α-haloketone or α-haloester, such as ethyl bromopyruvate, followed by intramolecular cyclization. This general strategy has been used for the synthesis of various imidazo[1,2-a]quinoxaline derivatives. nih.govresearchgate.netacs.org The methoxy group at the desired position on the benzene (B151609) ring of the quinoxaline moiety would be carried through the reaction sequence to yield the target compound, this compound.
Advanced Synthetic Strategies and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of efficient and environmentally responsible methods. The production of imidazo[1,2-a]quinoxalines has benefited from these advancements, particularly through the use of microwave-assisted synthesis and the adoption of greener reaction conditions.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. frontiersin.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. frontiersin.org
Several synthetic routes for imidazo[1,2-a]quinoxalines and related heterocycles have been adapted for MAOS. For example, the Pictet-Spengler reaction to form imidazo[1,2-a]quinoxalines has been successfully performed under microwave irradiation, significantly shortening the reaction time. nih.govmdpi.com One-pot, three-component domino reactions for synthesizing fused heterocyclic compounds have also been developed using microwave assistance, offering advantages of short synthetic routes and operational simplicity. nih.gov The synthesis of imidazo[1,2-a]quinoxaline analogues via bimolecular condensation followed by Suzuki cross-coupling has also been enhanced by using microwave assistance. nih.gov These methods highlight the efficiency and speed that MAOS brings to the synthesis of this important class of compounds.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Conditions | Microwave Conditions | Advantage of MAOS | Reference |
|---|---|---|---|---|
| Pictet-Spengler Cyclization | Reflux, hours | 80 °C, 0.5 h | Reduced reaction time | nih.govmdpi.com |
| Three-Component Domino Reaction | N/A | High-speed, small-scale | Operational simplicity, minimal environmental impact | nih.gov |
| Benzimidazo[1,2-c]quinazolines Synthesis | Classical heating, lower yield | MWI, higher yield | Higher yield, shorter time | frontiersin.org |
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ekb.eg For the synthesis of imidazo[1,2-a]quinoxalines, this has translated into the development of metal-free catalytic systems, the use of environmentally friendly solvents, and the design of one-pot sequential reactions. ekb.egrsc.org
Iodine-mediated synthesis represents a significant advance in this area. Benzo rsc.orgrsc.orgimidazo[1,2-a]quinoxaline derivatives have been synthesized using an I₂-mediated C–H amination reaction that is transition-metal-free, operationally simple, and provides high yields. rsc.orgrsc.org Another efficient protocol uses iodine as a catalyst with DMSO as an oxidant for the one-pot synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline (B8520501) derivatives, avoiding the need for metal catalysts. rsc.org
Furthermore, synthetic strategies are being developed that utilize green solvents like water or ethanol. rsc.org An expeditious microwave-assisted, one-pot sequential route to synthesize pyrido fused imidazo[4,5-c]quinolines has been developed using a green solvent, highlighting the combination of advanced and green approaches. rsc.org These methods reduce waste by minimizing purification steps and avoiding toxic reagents, contributing to a more sustainable future for chemical synthesis. ekb.eg
Exploration of One-Pot and Multicomponent Reactions
The synthesis of imidazo[1,2-a]quinoxalines has been significantly advanced by the development of one-pot and multicomponent reactions (MCRs). These approaches offer considerable advantages in terms of efficiency, atom economy, and operational simplicity, allowing for the construction of complex molecular architectures from simple starting materials in a single synthetic operation.
One notable multicomponent strategy involves the sequential application of two isocyanide-based MCRs to build the imidazo[1,2-a]quinoxaline framework, introducing four points of diversity into the final product. acs.org This method begins with an MCR of aromatic 1,2-diamines, aldehydes, and a convertible isocyanide to form 1,4-dihydroquinoxalines, which are then oxidized to stable quinoxalines. acs.org The resulting 2-aminoquinoxalines can then participate in a Groebke-Blackburn-Bienaymé (GBB) three-component reaction with an aldehyde and another isocyanide to construct the fused imidazole ring, yielding the desired imidazo[1,2-a]quinoxalines. acs.orgacs.org This sequential MCR approach provides a powerful tool for generating libraries of substituted imidazo[1,2-a]quinoxalines.
Copper-catalyzed domino processes have also emerged as an efficient one-pot method for constructing related fused systems like benzo acs.orgbeilstein-journals.orgimidazo[1,2-a]quinoxalines. acs.org This process involves the reaction of N-tosyl-2-haloanilines with 2-(chloromethyl)-1H-benzo[d]imidazoles under mild conditions, proceeding through an intermolecular nucleophilic substitution followed by a copper-catalyzed intramolecular Ullmann-type coupling and subsequent elimination. acs.org While not directly yielding this compound, this methodology highlights the potential of one-pot, metal-catalyzed strategies for accessing complex quinoxaline-fused systems.
Furthermore, iodine-catalyzed cascade reactions have been developed for the one-pot synthesis of related heterocyclic systems like pyrrolo[1,2-a]quinoxalines and imidazo[1,5-a]quinoxalines, utilizing a metal-free C-H cross-dehydrogenative coupling approach. rsc.org Such metal-free, oxidative C-H functionalization strategies are of growing interest in green chemistry and could potentially be adapted for the synthesis of imidazo[1,2-a]quinoxaline derivatives. rsc.orgeurekaselect.com
The GBB reaction itself is a cornerstone of MCRs for synthesizing imidazo-fused heterocycles. beilstein-journals.orgmdpi.com It typically involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. acs.org The versatility of the GBB reaction allows for the incorporation of a wide range of substituents, making it a valuable tool for creating diverse libraries of imidazo[1,2-a]pyridines and, by extension, imidazo[1,2-a]quinoxalines. beilstein-journals.orgmdpi.com
Derivatization and Functionalization Strategies of Imidazo[1,2-a]quinoxaline Scaffolds
The ability to introduce a variety of chemical groups onto the imidazo[1,2-a]quinoxaline core is essential for exploring its chemical space and for structure-activity relationship (SAR) studies in drug discovery.
Introduction of Diverse Chemical Moieties for Structure Elucidation
The functionalization of the imidazo[1,2-a]quinoxaline scaffold allows for the systematic modification of its properties. For instance, new imidazo[1,2-a]quinoxaline analogues have been synthesized through a sequence involving bimolecular condensation of 2-imidazole carboxylic acid, coupling with ortho-fluoroaniline, and subsequent Suzuki cross-coupling reactions to introduce substituents on the imidazole ring. nih.gov This approach, often facilitated by microwave assistance, enables the introduction of a wide range of aryl and heteroaryl groups. nih.gov
The identity of the resulting imidazo[1,2-a]quinoxalines is typically confirmed through a combination of spectroscopic techniques, including ¹H and ¹³C NMR, and elemental analysis. acs.org In some cases, single-crystal X-ray analysis provides unambiguous structural confirmation and is particularly important for establishing the regiochemistry of the reaction products. acs.org
The introduction of various functional groups can also be achieved through the derivatization of intermediates. For example, amino acids have been grafted onto the 4-chloroimidazo[1,2-a]quinoxaline (B1600370) intermediate, followed by further modifications such as bromination and Suzuki-Miyaura cross-coupling to introduce dimethoxyphenyl groups. mdpi.com This strategy allows for the creation of a diverse library of compounds with potential biological activities.
Impact of Substituent Position on Synthetic Accessibility
For the related imidazo[1,2-a]pyridine (B132010) scaffold, extensive research has been conducted on the site-selective functionalization at each carbon atom (C2, C3, C5, C6, C7, and C8). rsc.org These studies, which include both transition-metal-catalyzed and metal-free methods, provide valuable insights that can be extrapolated to the imidazo[1,2-a]quinoxaline system. rsc.orgrsc.org
In the context of imidazo[1,2-a]quinoxalines, the synthetic route often dictates which positions are most easily modified. For example, in the sequential MCR approach, the diversity elements are introduced at specific positions based on the choice of reactants in each MCR step. acs.org Similarly, in the synthesis of new analogues via Suzuki coupling, the position of the initial halogenation determines where the new aryl or heteroaryl group will be attached. nih.gov
The electronic effects of substituents can also play a crucial role. For instance, in the synthesis of imidazopyridine-fused isoquinolinones, the position of substituents on the furan (B31954) and imidazopyridine moieties has a direct electronic impact on the intramolecular Diels-Alder reaction step. beilstein-journals.org This highlights how the strategic placement of substituents can be used to control the course and efficiency of a reaction.
Structure Activity Relationship Sar Analysis of Imidazo 1,2 a Quinoxaline Derivatives
Fundamental Principles of SAR in Heterocyclic Compounds
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new therapeutic agents. researchgate.net SAR analysis systematically investigates how the chemical structure of a compound influences its biological activity. nih.gov For heterocyclic compounds, which are core structures in many pharmaceuticals, SAR provides critical insights into the interactions between the molecule and its biological target, such as a receptor or enzyme. tsijournals.com
Influence of Substituent Effects on Biological Activity Profiles
The biological activity of imidazo[1,2-a]quinoxaline (B3349733) derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. mdpi.comnih.gov The main sites for substitution that significantly influence activity are positions 1, 2, 4, 6, and 7. mdpi.comgoogle.com
Significance of Methoxy (B1213986) Group at Position 7
The quinoxaline (B1680401) ring system can be substituted at various positions, with modifications at positions 6 and 7 being common for altering biological activity. mdpi.com While direct studies on 7-methoxyimidazo[1,2-a]quinoxaline are not extensively detailed in the provided context, the influence of substituents on the benzene (B151609) portion of the quinoxaline moiety is a key area of SAR studies. For instance, in a series of quinoxaline derivatives designed as Pim-1/2 kinase inhibitors, halogenated substituents were introduced at positions 6 and 7 to probe hydrophobic interactions within the ATP binding site of the enzyme. mdpi.com
Generally, the introduction of electron-donating groups, such as a methoxy group, on an aromatic ring can alter the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. mdpi.com In related quinoxaline sulfonamide derivatives, it was noted that electron-donating groups on the scaffold could positively influence antibacterial activity. mdpi.com The presence of a methoxy group can also impact the compound's lipophilicity and metabolic profile. For example, the compound 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine (EAPB0503) demonstrated significantly stronger cytotoxic activity against melanoma cells compared to its analogue without the methoxy group, highlighting the positive contribution of this substituent. researchgate.net
Contribution of Substitutions at Position 1 (e.g., Aryl, Alkyl, Catechol Residues)
Substituents at position 1 of the imidazo[1,2-a]quinoxaline scaffold play a crucial role in determining biological activity. Studies have shown that a weakly hindered group at this position is important for phosphodiesterase inhibitory properties. researchgate.net
Aryl Groups: The presence of an aryl group at position 1 is a common feature in active derivatives. For example, 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine (EAPB0503) was found to be approximately ten times more cytotoxic to A375 melanoma cells than 1-(2-phenylethyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine (EAPB0203). researchgate.net
Catechol Residues: The introduction of a 1-(3,4-dihydroxyphenyl) group, a catechol residue, has been a key modification in developing potent anti-melanoma agents. nih.gov This substitution led to a new generation of compounds with low nanomolar cytotoxic activity. nih.gov The catechol moiety is often associated with enhanced binding or specific mechanisms of action.
Alkyl Groups: Simple alkyl groups, such as a methyl group, at position 1 have also been investigated. The compound 4-cyclopentylamino-1-methylimidazo[1,2-a]quinoxaline was identified as a potent and selective A1 adenosine (B11128) receptor antagonist, indicating that even small alkyl groups can confer significant activity. researchgate.net
The nature of the substituent at this position can influence interactions with target proteins. For instance, in EGFR inhibitors, a C-2 substituted 3,4,5-trimethoxyphenyl group (note: this refers to the imidazole (B134444) ring's C-2, which is adjacent to position 1 of the fused system) was found to align in close proximity to key amino acid residues in the enzyme's active site. mdpi.comnih.gov
Role of Amino and Substituted Amino Groups at Position 4
The amino group at position 4 is a critical determinant of the biological activity for many imidazo[1,2-a]quinoxaline derivatives. nih.gov
Primary and Substituted Amines: A methylamino group at position 4 is a key feature for potent phosphodiesterase inhibitory activity. researchgate.net The compound 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile (B1247962) exhibited potent smooth muscle relaxant activity. nih.gov Further substitution on this amino group has been explored to modulate properties. For example, secondary amines at this position generally show the best affinity for A1 adenosine receptors, while tertiary amines are almost inactive, suggesting a crucial role for the hydrogen bond-donating capacity of the 4-NH group. researchgate.net
Amino Acid Conjugates: To improve properties like water solubility and bioavailability, amino acids have been conjugated at position 4. nih.govnih.gov This chemical modulation strategy aims to enhance the "drugability" of these compounds. nih.gov While this modification sometimes leads to a decrease in cytotoxic activity compared to the parent compounds, the resulting derivatives often retain significant potency while gaining improved physicochemical properties. nih.govnih.gov For instance, conjugating various natural α-amino acids to the scaffold produced compounds with cytotoxic IC50 values in the nanomolar range against the A375 melanoma cell line. nih.gov
The table below summarizes the activity of some imidazo[1,2-a]quinoxaline derivatives with substitutions at position 4.
Effects of Other Ring Modifications and Peripheral Substituents
Beyond specific positions, broader modifications to the imidazo[1,2-a]quinoxaline ring system and other peripheral substitutions also significantly impact biological activity.
Ring Saturation: The degree of saturation in the imidazo[1,2-a]quinoxaline core can affect potency. Dihydroimidazo[1,2-a]quinoxalines have been found to be generally less potent as EGFR inhibitors compared to their fully aromatic imidazo[1,2-a]quinoxaline counterparts. mdpi.comnih.gov
Substitutions at Position 6: The C6 position of the quinoxaline ring is another key site for modification. In related imidazo[1,2-a]pyridine (B132010) derivatives, the nature of the substituent at the C6 position was found to be directly responsible for the compound's activity against Rab geranylgeranyl transferase (RGGT). nih.gov Halogen substituents at this position were shown to retain activity. nih.gov
Peripheral Halogenation: The introduction of halogens like chlorine, fluorine, or bromine onto the quinoxaline ring is a common strategy to enhance activity. google.com In the development of Pim-1/2 kinase inhibitors, adding a chloro substituent at position 6 enhanced van der Waals interactions with a hydrophobic pocket in the enzyme's hinge region. mdpi.com
Ring System Isomers: The arrangement of the fused rings is also critical. The imidazo[1,2-a]quinoxaline scaffold shows different biological profiles compared to its isomers like imidazo[1,5-a]quinoxaline (B8520501) or pyrazolo[1,5-a]quinoxaline, even when targeting the same receptor. acs.orgrsc.org For instance, while imidazo[1,2-a]quinoxalines and 1,2,4-triazolo[1,5-a]quinoxalines can display similar binding affinities for the benzodiazepine (B76468) receptor, their efficacies can be different. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. abjournals.org This approach has been successfully applied to imidazo[1,2-a]quinoxaline derivatives to understand their mechanism of action and to design new, more potent molecules. researchgate.netabjournals.org
A QSAR model was developed for a series of 31 imidazo[1,2-a]quinoxaline derivatives with antitumor activity using a genetic function algorithm (GFA). abjournals.org The resulting model showed good predictive ability, which was validated using a test set of compounds. abjournals.org Such models help to identify key molecular descriptors—physicochemical properties like hydrophobicity, steric parameters, and electronic features—that govern the biological activity. researchgate.net
In a study on imidazo[1,5-a]quinoxalines as GABA modulators, a QSAR model revealed that the activity was significantly influenced by:
Steric descriptors (e.g., Verloop B5 parameter)
Hydrophobic descriptors (e.g., LogP)
Electro-topological descriptors (E-state indices)
Hydrogen bond donor capacity researchgate.net
These models provide a deeper understanding of the structural requirements for activity. abjournals.org For example, docking studies, often used in conjunction with QSAR, can help visualize the binding modes of these compounds within the active site of a target enzyme, further explaining the SAR data. mdpi.comabjournals.org
The table below shows a summary of a QSAR model developed for imidazo[1,2-a]quinoxaline derivatives.
Development of Predictive Models for Biological Efficacy
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential tools in modern drug design for forecasting the biological efficacy of novel compounds. abjournals.org These computational models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
For imidazo[1,2-a]quinoxaline derivatives, 2D-QSAR models have been developed to understand the chemical-biological interactions that govern their antitumor activity. abjournals.org In one such study, a model was built using a genetic function algorithm (GFA) for a series of 31 imidazo[1,2-a]quinoxaline derivatives. abjournals.org The statistical significance of the model was confirmed by its correlation coefficient (R² = 0.73038) and cross-validated correlation coefficient (Q² = 0.51664), indicating a reliable predictive capability. abjournals.org The predictive power was further validated with a test set of 8 compounds, yielding a predictive correlation coefficient (R² pred) of 0.73038. abjournals.org
Similarly, 3D-QSAR modeling, combined with comparative molecular similarity index analysis (CoMSIA), has been applied to other quinoxaline derivatives to create robust predictive models. researchgate.net These models have demonstrated that steric, electrostatic, and hydrophobic fields, along with hydrogen bond acceptors, significantly influence biological activity. researchgate.net Such models provide critical insights that help in the rational design of new agents with potentially enhanced efficacy. abjournals.org
Application of Computational Methods in SAR Elucidation
Computational methods are indispensable in elucidating the SAR of imidazo[1,2-a]quinoxaline derivatives. Techniques like molecular docking and virtual screening (VS) are widely used to explore the interactions between these compounds and their biological targets at a molecular level. abjournals.org
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. nih.govbeilstein-journals.org Docking studies on imidazo[1,2-a]quinoxaline derivatives have been instrumental in identifying key amino acid residues within the binding sites of target proteins, such as I-kappa B kinase (IKK). nih.gov For instance, docking has helped to explain the potent inhibitory activity and selectivity of certain derivatives by revealing their binding modes and interactions within the enzyme's active site. abjournals.orgnih.gov In studies of quinoxaline derivatives targeting the AMPA receptor, docking identified critical residues like Glu-13, Tyr-16, and Arg-96 as being involved in hydrogen bonding. researchgate.net
Virtual Screening (VS): VS is a computational technique used for the rapid exploration of large chemical libraries to identify structures that are most likely to bind to a drug target. abjournals.org This method is a crucial part of the drug discovery process, enabling the efficient identification of promising lead compounds for further development. abjournals.org
Table 1: Computational Methods in SAR Analysis
| Computational Method | Application in Imidazo[1,2-a]quinoxaline Research | Key Findings |
|---|---|---|
| 2D-QSAR | Predicting antitumor activity of derivatives. abjournals.org | Established a reliable model for predicting biological efficacy based on chemical structure. abjournals.org |
| 3D-QSAR / CoMSIA | Identifying key physicochemical properties for activity. researchgate.net | Steric, electrostatic, and hydrophobic fields are critical for biological activity. researchgate.net |
| Molecular Docking | Elucidating binding modes to target proteins (e.g., IKK2, AMPA receptor). nih.govresearchgate.net | Identified specific amino acid interactions and explained inhibitor potency and selectivity. nih.govresearchgate.net |
| Virtual Screening | Screening large libraries for potential drug candidates. abjournals.org | Facilitates the rapid identification of new agents with better efficacy. abjournals.org |
Conformational Analysis and Stereochemical Impact on Activity
The three-dimensional shape (conformation) and stereochemistry of a molecule are critical determinants of its biological activity. Conformational analysis examines the spatial arrangement of atoms in a molecule and how these arrangements affect its interaction with biological targets.
The position of the methoxy group in this compound is particularly important. SAR studies on related quinoxaline derivatives have shown that electron-releasing groups like methoxy (-OCH₃) can have varied effects depending on their location. mdpi.com In some cases, a methoxy group is essential for activity, while in others, its replacement with an electron-withdrawing group like chlorine can decrease efficacy. mdpi.com For example, studies on certain anticancer quinoxalines revealed that an OCH₃ group at specific positions was crucial for activity. mdpi.com Conversely, other research indicated that electron-releasing groups such as OCH₃ could decrease activity. mdpi.com This highlights the nuanced role of substituent positioning in determining the biological profile of these compounds. The regioselectivity of reactions, often dictated by the nitrogen atom at position 4, can favor substitution at the 7-position, underscoring the feasibility of synthesizing analogs like this compound. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| ZK200775 |
| Diazepam |
| Celecoxib |
| Doxorubicin |
| 7-nitro-2-(thiophen-3-yl)quinoxaline |
| Chlorothalonil |
| Hymexazol |
| Varenicline |
| Brimonidine |
| Quinacillin |
| Voxilaprevir |
| Grazoprevir |
| Glecaprevir |
| Erdafitinib |
| Echinomycin |
Preclinical Investigation of Biological Activities of Imidazo 1,2 a Quinoxaline Derivatives
In Vitro Studies on Antiproliferative and Cytotoxic Activities
Derivatives of the imidazo[1,2-a]quinoxaline (B3349733) scaffold have been the subject of extensive preclinical research to evaluate their antiproliferative and cytotoxic effects against various cancer cell lines. These studies have unveiled a promising class of compounds with potent anticancer activities.
The human melanoma cell line A375 has been a primary model for assessing the anticancer potential of imidazo[1,2-a]quinoxaline derivatives, known as imiqualines. A first generation of these compounds, including EAPB0203 and EAPB0503, demonstrated significant in vitro cytotoxic activity against A375 cells, with IC50 values of 1570 nM and 200 nM, respectively. dntb.gov.uanih.gov Further development led to a second generation of derivatives, EAPB02302 and EAPB02303, which exhibited even greater potency with IC50 values of 60 nM and 10 nM, respectively, on the same cell line. dntb.gov.uanih.gov
Notably, the derivative EAPB02303 proved to be particularly remarkable, showing approximately 20 times more potency than vemurafenib, a standard clinical therapy for BRAF mutant melanoma. nih.gov The antiproliferative effects of these compounds have been consistently observed across multiple studies, with derivatives like EAPB0203 showing significant activity against A375 and other melanoma cell lines such as M4Be and RPMI-7591. nih.gov The substitution at position 1 and position 4 of the imidazo[1,2-a]quinoxaline core appears to be crucial for this activity, with a phenethyl group at position 1 and a methylamine (B109427) at position 4 in EAPB0203 contributing to its high potency. nih.gov
Subsequent modifications, such as grafting amino acids onto the core structure, have been explored to enhance properties like water solubility. While these new derivatives, such as compounds 11a, 9d, and 11b, showed cytotoxic activities (IC50 values of 403 nM, 128 nM, and 584 nM, respectively) that were less potent than the second-generation compounds, they were comparable to the first generation. nih.gov
| Compound | IC50 (nM) | Reference |
|---|---|---|
| EAPB0203 | 1570 | dntb.gov.uanih.gov |
| EAPB0503 | 200 | dntb.gov.uanih.gov |
| EAPB02302 | 60 | dntb.gov.uanih.gov |
| EAPB02303 | 10 | dntb.gov.uanih.gov |
| Compound 11a | 403 | nih.gov |
| Compound 9d | 128 | nih.gov |
| Compound 11b | 584 | nih.gov |
The anticancer activity of imidazo[1,2-a]quinoxaline derivatives extends beyond melanoma to a diverse range of cancer cell lines, including non-small cell lung cancer (NSCLC), breast, and colon cancers. One study synthesized a series of thirty non-covalent imidazo[1,2-a]quinoxaline-based inhibitors and tested their antiproliferative activity against cell lines such as A549 (NSCLC), HCT-116 (colon), and MDA-MB-231 (breast). nih.gov The derivative known as compound 6b, in particular, demonstrated notable inhibitory potential. nih.gov
Another derivative, EAPB0203, has also shown interesting cytotoxic activity in other tumor cell lines, including colon (LS174T) and breast (MCF7) cancer cell lines. nih.gov Research into imidazo[1,2-a]quinoxaline-2-carbonitrile derivatives, such as RA-22, has also revealed cytotoxic responses in MDA-MB-231 (breast) and HCT-116 (colon) cancer cell lines. researchgate.net
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 6b | A549 | NSCLC | Data not specified | nih.gov |
| Compound 6b | HCT-116 | Colon | Data not specified | nih.gov |
| Compound 6b | MDA-MB-231 | Breast | Data not specified | nih.gov |
| EAPB0203 | LS174T | Colon | Data not specified | nih.gov |
| EAPB0203 | MCF7 | Breast | Data not specified | nih.gov |
| RA-22 | MDA-MB-231 | Breast | Data not specified | researchgate.net |
| RA-22 | HCT-116 | Colon | Data not specified | researchgate.net |
A significant challenge in cancer therapy is the development of acquired resistance to treatment. Research into imidazo[1,2-a]quinoxaline derivatives has shown potential in overcoming such resistance. For instance, compound 6b demonstrated significant inhibitory potential against the gefitinib-resistant H1975 NSCLC cell line, which harbors the EGFR L858R/T790M mutation. nih.govresearchgate.net The IC50 value for compound 6b in H1975 cells was 3.65 μM, whereas gefitinib (B1684475) was largely ineffective with an IC50 greater than 20 μM. nih.govresearchgate.net This suggests that this class of compounds may be effective against tumors that have developed resistance to first-generation EGFR inhibitors.
Furthermore, the mechanism of action for the potent derivative EAPB02303 has been highlighted through transcriptomic analysis as being distinctly different from a panel of 12 well-known anticancer drugs. nih.govresearchgate.net This novel mechanism may provide an advantage in treating cancers that have become refractory to standard therapies. nih.govresearchgate.net
Enzyme Inhibitory Activity Profiling
The biological activities of imidazo[1,2-a]quinoxaline derivatives are, in part, attributed to their ability to inhibit specific enzymes involved in cancer cell signaling and proliferation.
Certain imidazo[1,2-a]quinoxaline derivatives have been synthesized and identified as potent inhibitors of phosphodiesterase 4 (PDE4). nih.govresearchgate.net The inhibitory activities of these new derivatives were evaluated on a preparation of the PDE4 isoform purified from a human alveolar epithelial cell line (A549). nih.gov These studies revealed potent inhibitory properties, underscoring the importance of a methyl amino group at position 4 and a minimally hindered group at position 1 of the imidazo[1,2-a]quinoxaline structure for effective PDE4 inhibition. nih.gov Another study assessed the inhibitory activity of these derivatives on isoenzymes type III and type IV, with one compound, 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile (B1247962), exhibiting potent activity. nih.govmanchester.ac.uk
The epidermal growth factor receptor (EGFR) is a well-established target in oncology. A series of 30 non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR were designed and synthesized. nih.gov Five of these compounds, 6b, 7h, 7j, 9a, and 9c, were identified as potent inhibitors of wild-type EGFR (EGFRWT), with IC50 values of 211.22, 222.21, 193.18, 223.32, and 221.53 nM, respectively. nih.govresearchgate.netnih.gov These values are comparable to that of the known EGFR inhibitor erlotinib (B232) (221.03 nM). nih.govresearchgate.netnih.gov
As previously mentioned, some of these derivatives also showed excellent inhibitory activity against the gefitinib-resistant NSCLC cell line H1975, which expresses the EGFRL858R/T790M mutant. nih.gov In particular, compounds 6b, 7j, and 9a demonstrated excellent inhibitory activity against this resistant cell line, indicating their potential to combat EGFR mutant cancers. nih.gov Molecular docking studies have helped to elucidate the binding mode of these compounds to both the wild-type and mutant forms of the EGFR kinase domain. nih.govresearchgate.net
| Compound | IC50 (nM) | Reference |
|---|---|---|
| Compound 6b | 211.22 | nih.govresearchgate.netnih.gov |
| Compound 7h | 222.21 | nih.govresearchgate.netnih.gov |
| Compound 7j | 193.18 | nih.govresearchgate.netnih.gov |
| Compound 9a | 223.32 | nih.govresearchgate.netnih.gov |
| Compound 9c | 221.53 | nih.govresearchgate.netnih.gov |
| Erlotinib (Reference) | 221.03 | nih.govresearchgate.netnih.gov |
Inhibition of Bacterial ATPases (e.g., VirB11 ATPase)
While the broader class of nitrogen-containing heterocyclic compounds has been investigated for antibacterial properties, specific data on the inhibitory activity of 7-Methoxyimidazo[1,2-a]quinoxaline against bacterial ATPases, such as the VirB11 ATPase, is not extensively available in the current scientific literature. The VirB11 ATPase is a crucial component of the type IV secretion system in many pathogenic bacteria, making it an attractive target for novel antimicrobial agents. Research has been conducted on related structures, such as imidazo[1,2-a]pyrazine (B1224502) derivatives, which have been identified as inhibitors of the Helicobacter pylori VirB11 ATPase, HP0525. These studies provide a basis for exploring the potential of other fused imidazole (B134444) heterocycles, including imidazo[1,2-a]quinoxalines, as inhibitors of this enzyme class. However, direct evidence of this compound's efficacy in this regard is yet to be established.
Modulation of Key Cellular Pathways and Processes
Interaction with Microtubule Dynamics and Tubulin Polymerization
Imidazo[1,2-a]quinoxaline derivatives have been identified as potent microtubule-interfering agents, exhibiting significant anticancer activity by disrupting tubulin polymerization. These compounds often act at the colchicine-binding site of β-tubulin, leading to the destabilization of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.
A number of studies have highlighted the potential of this class of compounds as antitubulin agents. For instance, a series of imidazo[1,2-a]quinoxaline derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, with some analogues demonstrating high percentages of inhibition. While the specific contribution of a methoxy (B1213986) group at the 7-position of the quinoxaline (B1680401) ring has not been singled out in extensive studies, structure-activity relationship (SAR) analyses of related compounds suggest that substitutions on the quinoxaline moiety can significantly influence biological activity. For example, in a study of various imidazo[1,2-a]quinoxaline derivatives, the substitution pattern on the quinoxaline ring was found to be a key determinant of their cytotoxic and tubulin-destabilizing effects.
| Compound Type | Target | Activity | Reference |
| Imidazo[1,2-a]quinoxaline Derivatives | Tubulin Polymerization | Inhibition | |
| Imidazo[1,2-a]quinoxaline Derivatives | Microtubule Dynamics | Disruption |
Cell Cycle Perturbations and Apoptotic Induction
The disruption of microtubule dynamics by imidazo[1,2-a]quinoxaline derivatives directly impacts cell cycle progression, typically leading to an arrest in the G2/M phase. This cell cycle blockade is a common outcome for agents that interfere with mitotic spindle formation. Following G2/M arrest, these compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.
Mechanistic studies have revealed that the apoptotic cascade initiated by these derivatives can be mediated through various signaling pathways. While specific data for this compound is limited, related imidazo[1,2-a]quinoxaline compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, the key executioners of apoptosis. The ability of these compounds to perturb the cell cycle and trigger apoptosis underscores their potential as anticancer agents.
Broader Spectrum Biological Activity Screening
Immunomodulatory Properties (e.g., Toll-like Receptor Agonism)
The imidazoquinoline scaffold is well-known for its immunomodulatory effects, with compounds like imiquimod (B1671794) being potent agonists of Toll-like receptor 7 (TLR7). This agonism leads to the activation of the innate immune system and subsequent antitumor and antiviral responses. While structurally related, the specific immunomodulatory properties of this compound have not been extensively characterized.
Research on the broader class of imidazo[1,2-a]quinoxalines suggests that they may also possess immunomodulatory capabilities. However, the specific receptor interactions and the resulting immune response profile can be highly dependent on the substitution pattern of the heterocyclic core. Some studies on related imidazo[1,5-a]quinoxalines have even identified compounds with TLR7 antagonistic activity, highlighting the nuanced structure-activity relationships within this chemical space. Therefore, while the potential for immunomodulatory activity exists for this compound, further investigation is required to determine its specific effects on immune cells and receptors like TLRs.
| Compound Class | Target | Biological Effect | Reference |
| Imidazoquinolines | TLR7 | Agonism | |
| Imidazo[1,5-a]quinoxalines | TLR7 | Antagonism |
Antiparasitic Efficacy in Protozoan Models
Mechanistic Elucidation of Action for Imidazo 1,2 a Quinoxaline Derivatives
Identification and Characterization of Molecular Targets
Research has identified a range of molecular targets for imidazo[1,2-a]quinoxaline (B3349733) derivatives, highlighting their potential in treating various diseases, particularly cancer. A significant portion of these compounds, known as "imiqualines," have been developed as potential antitumoral agents. researchgate.netnih.gov
One of the primary targets identified is tubulin . Several imidazo[1,2-a]quinoxaline derivatives, such as EAPB0203 and EAPB0503, have been shown to inhibit tubulin polymerization. nih.govresearchgate.net This interaction disrupts the formation and function of microtubules, which are crucial for cell division, intracellular trafficking, and cell migration. nih.govnih.gov However, not all derivatives share this mechanism; for instance, the second-generation compound EAPB02303 shows potent anticancer activity without inhibiting tubulin polymerization, suggesting it acts on a different molecular target. nih.gov
Another key target is the Epidermal Growth Factor Receptor (EGFR) . A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors have been designed and synthesized to target EGFR. mdpi.com These compounds have shown inhibitory activity against both wild-type EGFR and the clinically relevant gefitinib-resistant L858R/T790M mutant. mdpi.com
Other identified molecular targets for this class of compounds include:
AMPA-type non-NMDA receptors , for which certain derivatives show high-affinity binding. nih.gov
Pim-1 and Pim-2 kinases , which are involved in cancer cell signaling. rsc.org
c-Jun N-terminal kinase 1 (JNK1) , where an imidazo[1,2-a]quinoxaline was identified as an inhibitor through high-throughput screening. nih.gov
Phosphodiesterases (PDEs) , specifically the PDE4 isoform, are inhibited by some derivatives. nih.gov
Toll-like receptor 7 (TLR7) , for which some imidazo[1,2-a]quinoxalines act as selective antagonists. ucla.edu
Table 1: Identified Molecular Targets of Imidazo[1,2-a]quinoxaline Derivatives This table is interactive. You can sort and filter the data.
| Target Protein/Receptor | Specific Derivative(s) | Biological Context | Reference(s) |
|---|---|---|---|
| Tubulin | EAPB0203, EAPB0503, Compound 1A2 | Cancer (disruption of microtubules) | nih.govresearchgate.net |
| EGFR (wild-type & mutant) | Compounds 6b, 7h, 7j, 9a, 9c | Cancer (inhibition of kinase activity) | mdpi.com |
| AMPA Receptor | Compound 5a, 14a | Neuroscience (glutamate receptor antagonist) | nih.gov |
| Pim-1/Pim-2 Kinase | Quinoxaline-2-carboxylic acid 1 | Cancer (inhibition of serine/threonine kinase) | rsc.org |
| JNK1 | AX13587 | Inflammation, Cancer (kinase inhibitor) | nih.gov |
| PDE4 | 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile (B1247962) | Inflammation (inhibition of cyclic nucleotide breakdown) | nih.govnih.gov |
Investigation of Downstream Signaling Cascade Modulation
The binding of imidazo[1,2-a]quinoxaline derivatives to their molecular targets initiates a cascade of downstream signaling events. EGFR activation, for instance, typically stimulates pathways such as Ras/Raf/MEK/ERK and PI3K/Akt, which promote cell proliferation and survival. nih.gov Inhibitors based on the imidazo[1,2-a]quinoxaline scaffold are designed to block these pathways.
Studies have shown that specific derivatives can modulate key signaling proteins. One compound, RA-22, was found to downregulate oncogenic signaling proteins including STAT-3, AKT, PAN-AKT, and ERK. nih.gov Furthermore, it was observed to reduce the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of apoptotic proteins like Cleaved-PARP and Cleaved-Caspase-3/9, indicating a shift towards programmed cell death. nih.gov
In chronic myeloid leukemia (CML) cells, the derivative EAPB0503 was found to decrease the levels of the BCR-ABL oncoprotein, a key driver of the disease, and to induce cell cycle arrest at the G₂/M phase. researchgate.netaub.edu.lb This arrest is a common outcome for compounds that interfere with microtubule dynamics. researchgate.net A transcriptomic analysis of the derivative EAPB02303 revealed that its mechanism of action is distinctly different from a panel of 12 well-known anticancer drugs, suggesting it modulates downstream signaling in a unique manner that is still under investigation. nih.gov
Subcellular Localization and Intracellular Trafficking Studies
Understanding how imidazo[1,2-a]quinoxaline derivatives enter cells and where they localize is key to elucidating their mechanism of action. Cellular uptake of these compounds is an energy-dependent process. dovepress.com For some derivatives, macropinocytosis, a form of fluid-phase endocytosis, has been identified as a primary route of internalization. dovepress.com For compounds that target cell-surface receptors like EGFR, which is often overexpressed on cancer cells, receptor-mediated endocytosis is a major pathway for cellular entry. nih.gov
Once inside the cell, the distribution of the compound is dictated by its molecular target. Derivatives that target tubulin, such as EAPB0203 and EAPB0503, interact with the microtubule network. nih.gov Studies have demonstrated that these compounds disrupt the tubulin cytoskeleton in human melanoma cells. nih.gov Since tubulin is integral to intracellular trafficking processes, its disruption has widespread consequences for cellular function. nih.gov While direct imaging studies detailing the trafficking of a fluorescently-tagged 7-Methoxyimidazo[1,2-a]quinoxaline are not broadly available, the known interactions with the cytoskeleton provide strong evidence of its impact on subcellular structures and transport.
Biophysical Studies of Protein-Compound Interactions
Biophysical techniques provide high-resolution insights into the direct interaction between a compound and its protein target. Molecular docking, a computational biophysical method, has been extensively used to predict and analyze the binding modes of imidazo[1,2-a]quinoxaline derivatives.
For tubulin inhibitors, docking studies suggest that compounds like EAPB0203 and EAPB0503 bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov Similarly, docking of EGFR inhibitors revealed that the imidazo[1,2-a]quinoxaline core aligns with the mutant gatekeeper residue Met790 in the ATP binding pocket. mdpi.com These computational models are critical for understanding structure-activity relationships and for the rational design of new, more potent inhibitors.
A pivotal biophysical technique is X-ray co-crystallography, which provides an atomic-level view of the ligand-receptor complex. The optimization of an imidazo[1,2-a]quinoxaline JNK1 inhibitor led to the compound AX13587, which was successfully co-crystallized with JNK1. nih.gov This structural data identified the key molecular interactions responsible for its inhibitory activity and selectivity. nih.gov Additionally, computational studies modeling the interaction between quinoxaline (B1680401) derivatives and water molecules have been used to understand the hydrogen-bonding interactions that contribute to binding affinity at the AMPA receptor. nih.gov
Computational and in Silico Approaches in Imidazo 1,2 a Quinoxaline Research
Molecular Docking and Protein-Ligand Interaction Prediction
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. For the imidazo[1,2-a]quinoxaline (B3349733) scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of activity.
Research on imidazo[1,2-a]quinoxaline derivatives has demonstrated their potential as inhibitors of various kinases, including JNK1 and Aurora A kinase, as well as their activity against targets like tubulin. nih.govnih.gov In a study focused on identifying antitubulin agents, a library of 34 fused imidazo[1,2-a]quinoxaline derivatives was virtually screened and docked into the colchicine-binding site of tubulin. nih.gov This analysis revealed that specific substitutions on the imidazo[1,2-a]quinoxaline core are crucial for high-affinity binding. For instance, the presence of an electron-withdrawing methoxy (B1213986) group was found to be tolerable and could contribute to a better affinity towards the binding site. nih.gov
While specific molecular docking data for 7-Methoxyimidazo[1,2-a]quinoxaline is not extensively detailed in the available literature, studies on analogous compounds suggest key interactions. For example, in the active site of JNK1, imidazo[1,2-a]quinoxaline derivatives have been shown to form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov For this compound, the methoxy group at the 7-position could potentially engage in specific interactions within a protein's binding pocket, influencing its binding affinity and selectivity. The nitrogen atoms within the imidazo[1,2-a]quinoxaline core are also key hydrogen bond acceptors, a common feature observed in the docking studies of this class of compounds.
A hypothetical molecular docking study of this compound against a kinase target, such as Aurora A, would likely show the planar heterocyclic system occupying a hydrophobic pocket, with the methoxy group extending into a specific sub-pocket, potentially forming favorable interactions with polar or nonpolar residues. The binding energy for such an interaction would be a critical parameter in assessing its potential as an inhibitor.
Molecular Dynamics Simulations for Conformational Stability and Binding
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a ligand-protein complex over time, offering insights into the stability of the binding mode predicted by molecular docking. This technique is crucial for understanding the flexibility of the ligand and the protein, as well as the persistence of key interactions.
For imidazo[1,2-a]quinoxaline derivatives, MD simulations have been employed to assess the stability of their complexes with biological targets. scielo.br A typical MD simulation run for a ligand-protein complex would be in the nanosecond range, during which trajectories are collected and analyzed. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to evaluate the stability of the system. A stable RMSD for both the protein backbone and the ligand throughout the simulation suggests a stable binding conformation. RMSF analysis can highlight flexible regions of the protein and the ligand.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations provide insights into the distribution of electrons, molecular orbital energies, and reactivity, which are fundamental for understanding a molecule's behavior and its interactions with biological targets.
For this compound, QM calculations can elucidate the influence of the methoxy group on the electronic structure of the parent imidazo[1,2-a]quinoxaline scaffold. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and distribution determine the molecule's ability to donate or accept electrons in chemical reactions and interactions. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the imidazo[1,2-a]quinoxaline scaffold, virtual screening has been a key strategy for identifying initial hit compounds.
Both ligand-based and structure-based virtual screening approaches can be employed. In ligand-based screening, known active compounds are used as templates to search for structurally similar molecules. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score a library of potential ligands. A study on the related imidazo[1,2-a]pyridine (B132010) scaffold for visceral leishmaniasis successfully utilized a collaborative virtual screening approach to expand the hit chemotype and improve antiparasitic activity. nih.gov This study highlighted that substitutions at positions 6 and 7 of the core scaffold were influential on the activity. nih.gov
Once a hit compound like this compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. This process often involves a combination of computational and synthetic efforts. For the imidazo[1,2-a]quinoxaline series, hit-to-lead optimization has been successfully applied to develop potent inhibitors. nih.gov For this compound, computational approaches can guide the optimization process by predicting the effects of structural modifications. For example, the methoxy group at the 7-position could be replaced with other substituents to explore potential improvements in binding affinity or to modulate physicochemical properties. The impact of these modifications can be assessed in silico before committing to synthetic efforts, thus saving time and resources.
Prediction of Physicochemical Parameters for Research and Development
The prediction of physicochemical properties is a critical component of modern drug discovery, as these properties significantly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. In silico tools are widely used to estimate these parameters for large numbers of compounds in the early stages of research.
For this compound, various physicochemical properties can be predicted using computational models. These predictions are essential for assessing its drug-likeness and potential for further development. Web-based platforms like SwissADME provide a comprehensive analysis of these properties. nih.gov
Below is a table of predicted physicochemical properties for this compound, which are crucial for its initial assessment as a potential drug candidate.
| Property | Predicted Value | Reference |
| Molecular Formula | C12H9N3O | |
| Molecular Weight | 211.22 g/mol | nih.gov |
| LogP (iLOGP) | 2.17 | nih.gov |
| LogS (ESOL) | -3.12 | nih.gov |
| Water Solubility | 7.66e-04 mol/L | nih.gov |
| TPSA (Topological Polar Surface Area) | 49.33 Ų | nih.gov |
| Number of Hydrogen Bond Acceptors | 4 | nih.gov |
| Number of Hydrogen Bond Donors | 0 | nih.gov |
| Lipinski's Rule of Five Violations | 0 | nih.gov |
These predicted values suggest that this compound has favorable physicochemical properties for a potential oral drug candidate, with no violations of Lipinski's Rule of Five. Its predicted water solubility and lipophilicity are within acceptable ranges for drug development. Further in silico ADMET predictions can provide insights into its likely metabolic fate and potential toxicity, guiding further experimental studies. parssilico.com
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation 7-Methoxyimidazo[1,2-a]quinoxaline Analogues
The development of new derivatives from the core this compound structure is a key area of future research. The synthesis of novel analogues allows for the fine-tuning of pharmacological properties.
New imidazo[1,2-a]quinoxaline (B3349733) derivatives can be synthesized through methods like the condensation of an appropriate alpha-aminoalcohol with a quinoxaline (B1680401), followed by intramolecular cyclisation and nucleophilic substitutions. nih.gov Another approach involves a bimolecular condensation of 2-imidazole carboxylic acid, followed by coupling with ortho-fluoroaniline and subsequent substitution on the imidazole (B134444) ring using Suzuki Cross-coupling reaction with microwave assistance. nih.gov The synthesis of divergent quinoxaline analogues can also be achieved in good yields from a key intermediate like W-(3-fluoro-4-nitrophenoxy) phenyl quinoxaline using a base such as triethylamine (B128534) in dimethylsulfoxide. researchgate.net
The aim of creating these new analogues is to improve efficacy and bioavailability. For instance, conjugating amino acids to the imidazoquinoxaline structure has been explored to enhance water solubility and "drugability". nih.gov Structure-activity relationship (SAR) studies are crucial in this process, helping to identify which chemical modifications lead to improved biological activity. For example, studies have shown that for phosphodiesterase 4 (PDE4) inhibition, a methyl amino group at position 4 and a weakly hindered group at position 1 are important. nih.govresearchgate.net In the context of anti-cancer activity, compounds with a benzylidene amino functionality have shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov
Table 1: Synthesis and Activity of Imidazo[1,2-a]quinoxaline Analogues
| Compound/Derivative | Synthesis Method | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|---|
| Imiqualines (e.g., EAPB0203, EAPB0503) | Not specified in detail | Melanoma cells (A375) | Showed remarkable in vitro and in vivo activity on melanoma xenografts. nih.gov | nih.gov |
| EAPB02302, EAPB02303 | Based on 1-(3,4-dihydroxyphenyl)imidazo[1,2-a]quinoxaline structure | Melanoma cells (A375) | More potent than the first generation of imiqualines. nih.govnih.gov EAPB02303 is 20 times more potent than vemurafenib. nih.gov | nih.govnih.gov |
| Amino acid conjugates of imiqualines | Microwave-assisted synthesis | Melanoma cells (A375) | Enhanced water solubility while maintaining cytotoxic activity. nih.gov | nih.gov |
| PDE4 Inhibitors | Condensation, intramolecular cyclisation, nucleophilic substitutions | Phosphodiesterase 4 (PDE4) | A methyl amino group at position 4 and a weakly hindered group at position 1 are important for potent inhibitory properties. nih.gov | nih.gov |
| EGFR Inhibitors | Not specified in detail | Epidermal Growth Factor Receptor (EGFR) | Compounds with benzylidene amino functionality were potent inhibitors. nih.gov | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
While initial research has identified some biological targets for imidazo[1,2-a]quinoxaline derivatives, such as PDE4 and EGFR, there is a vast landscape of other potential targets yet to be explored. nih.govnih.gov The structural similarity of these compounds to other biologically active molecules suggests a broad range of therapeutic possibilities, including anticancer, antiviral, and antimicrobial applications. ontosight.ai
For example, some quinoxaline derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Others have demonstrated antifungal activity against various phytopathogenic fungi by disrupting hyphal differentiation and spore germination. nih.gov The imidazo[1,2-a]quinoxaline scaffold itself has been described as a "privileged fused pharmacophore" in anticancer drug development. researchgate.net
Future research should focus on screening this compound and its analogues against a wider array of biological targets to uncover new therapeutic applications. This could include kinases, G-protein coupled receptors, and other enzymes involved in disease pathways.
Table 2: Investigated Biological Targets and Therapeutic Applications of Imidazo[1,2-a]quinoxaline Derivatives
| Derivative Class | Biological Target | Potential Therapeutic Application | Mechanism of Action | Reference |
|---|---|---|---|---|
| Imiqualines | Melanoma Cells | Melanoma | Cytotoxic activity. nih.gov Some do not inhibit tubulin polymerization, suggesting a different mechanism of action. nih.gov | nih.govnih.gov |
| PDE4 Inhibitors | Phosphodiesterase 4 (PDE4) | Inflammation | Inhibition of PDE4. nih.gov | nih.gov |
| Antifungal Agents | Phytopathogenic Fungi | Agriculture (Fungicide) | Disruption of hyphal differentiation and spore germination. nih.gov | nih.gov |
| EGFR Inhibitors | Epidermal Growth Factor Receptor (EGFR) | Cancer | Inhibition of EGFR kinase activity. nih.gov | nih.gov |
| Tubulin Polymerization Inhibitors | Tubulin | Cancer | Inhibition of tubulin polymerization, leading to G2/M phase arrest and apoptosis. nih.gov | nih.gov |
Integration of High-Throughput Screening and Omics Technologies
To accelerate the discovery of new lead compounds and to better understand their mechanisms of action, the integration of high-throughput screening (HTS) and "omics" technologies is essential.
HTS allows for the rapid screening of large libraries of this compound analogues against various biological targets. nih.govdoaj.org This can quickly identify promising candidates for further development. Microdroplet-based reaction systems combined with mass spectrometry can be used for the high-throughput screening of optimal reaction conditions for the synthesis of quinoxaline derivatives, significantly reducing reaction times and improving yields. nih.govresearchgate.net
Omics technologies, such as chemical proteomics, can be used to identify the protein targets of active compounds in an unbiased manner. nih.govmdpi.com This involves using chemical probes to "fish" for target proteins from cell lysates, which are then identified by mass spectrometry. nih.gov Transcriptomic analysis can also be employed to understand how these compounds affect gene expression and to elucidate their mechanism of action. nih.gov These approaches can help to identify both on-target and off-target effects, providing a comprehensive understanding of the compound's biological activity. mdpi.com
Development of Targeted Delivery Systems for Enhanced Research Utility
The development of targeted delivery systems can enhance the therapeutic potential and research utility of this compound and its derivatives. Nanocarrier-based systems, such as nanoparticles, liposomes, and dendrimers, can be used to encapsulate these compounds, improving their solubility, stability, and pharmacokinetic profiles. nih.govresearchgate.net
These nanocarriers can be designed for passive or active targeting. researchgate.net Passive targeting takes advantage of the enhanced permeability and retention (EPR) effect in tumor tissues, while active targeting involves attaching ligands to the surface of the nanocarrier that bind to specific receptors on target cells. researchgate.net This can increase the concentration of the drug at the site of action, improving efficacy and reducing side effects. nih.gov
The development of such delivery systems will be crucial for translating the promising in vitro activity of many this compound analogues into effective in vivo therapies.
Q & A
Q. What methodologies assess the pharmacokinetic and toxicity profiles of these compounds?
- Methodological Answer :
- ADME : Use Caco-2 cell monolayers for permeability and cytochrome P450 inhibition assays.
- Toxicity : Ames test for mutagenicity and acute toxicity in zebrafish embryos (LC₅₀).
- In Vivo Efficacy : Maximal electroshock (MES) test for anticonvulsant activity in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
